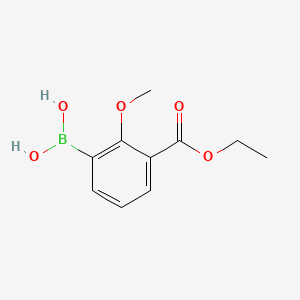

3-(Ethoxycarbonyl)-2-methoxyphenylboronic acid

Description

3-(Ethoxycarbonyl)-2-methoxyphenylboronic acid (CAS: 957062-53-2) is a substituted phenylboronic acid featuring an ethoxycarbonyl (-COOEt) group at the 3-position and a methoxy (-OCH₃) group at the 2-position of the aromatic ring. Its molecular formula is C₁₀H₁₃BO₅, with a molecular weight of 224.02 g/mol. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical intermediates in pharmaceuticals and materials science . The electron-withdrawing ethoxycarbonyl group and electron-donating methoxy group create a unique electronic profile, influencing its reactivity in catalytic transformations .

Properties

IUPAC Name |

(3-ethoxycarbonyl-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO5/c1-3-16-10(12)7-5-4-6-8(11(13)14)9(7)15-2/h4-6,13-14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOXVTRLNCNNCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(=O)OCC)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)-2-methoxyphenylboronic acid typically involves the following steps:

Starting Material: The synthesis begins with the selection of a suitable phenylboronic acid derivative.

Functional Group Introduction: The ethoxycarbonyl and methoxy groups are introduced through various organic reactions, such as esterification and methylation.

Boronic Acid Formation: The final step involves the formation of the boronic acid moiety, which can be achieved through hydrolysis of boronate esters or direct borylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

Catalytic Processes: Utilizing catalysts to enhance reaction efficiency and yield.

Continuous Flow Chemistry: Implementing continuous flow reactors to streamline the synthesis process and improve scalability.

Purification: Employing advanced purification methods such as crystallization, distillation, and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)-2-methoxyphenylboronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding phenols or quinones under oxidative conditions.

Reduction: Reduction of the boronic acid group to form boranes or borohydrides.

Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Conditions involving nucleophiles such as halides, amines, or alcohols in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions include phenols, quinones, boranes, borohydrides, and various substituted phenyl derivatives.

Scientific Research Applications

3-(Ethoxycarbonyl)-2-methoxyphenylboronic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition and protein interactions.

Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, such as polymers and sensors, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)-2-methoxyphenylboronic acid involves its interaction with molecular targets through the boronic acid moiety. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various biochemical applications. The compound can inhibit enzymes by binding to active sites or modulate signaling pathways by interacting with specific proteins.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity :

- The 3-ethoxycarbonyl-2-methoxy substitution pattern in the target compound provides a balance between electron-withdrawing (EWG) and electron-donating (EDG) effects, enhancing its versatility in cross-coupling reactions compared to purely EWG-substituted analogs like 3-(methoxycarbonyl)phenylboronic acid .

- Halogenated analogs (e.g., 3-Bromo-5-fluoro-2-methoxyphenylboronic acid) exhibit reduced reactivity in Suzuki reactions due to steric bulk and inductive effects from halogens .

Steric Effects :

- Compounds with adjacent substituents (e.g., 3-methoxy-4-methoxycarbonylphenylboronic acid) face steric challenges during coupling, often requiring optimized reaction conditions .

Reactivity in Cross-Coupling Reactions

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling

*Yields vary based on substrate and conditions.

Key Findings:

- The target compound demonstrates higher reactivity (77–85% yield) compared to halogenated or purely EWG-substituted analogs due to its balanced electronic profile.

- Methoxycarbonyl-substituted analogs show lower yields (60–70%) due to strong deactivation of the boronic acid group by the EWG .

Biological Activity

3-(Ethoxycarbonyl)-2-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of boronic acids, which are known for their ability to form reversible covalent bonds with diols and other biomolecules. This property makes them valuable in various biological applications, including drug development and enzyme inhibition.

The biological activity of this compound primarily involves its interaction with biological molecules through the formation of covalent complexes. This interaction is significant in the context of enzyme inhibition, particularly enzymes that contain cis-diol groups in their active sites. The compound may also participate in Suzuki-Miyaura cross-coupling reactions, which are essential for synthesizing complex organic molecules.

Pharmacological Applications

Research indicates that derivatives of boronic acids, including this compound, exhibit various pharmacological activities:

- Anticancer Activity : Studies have shown that boronic acid derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound have demonstrated cytotoxic effects against prostate cancer cells while maintaining the viability of healthy cells .

- Antimicrobial Properties : Boronic acids have been tested against various bacterial and fungal strains, showing significant inhibition zones against pathogens like Staphylococcus aureus and Candida albicans. .

- Antioxidant Activity : Some research has highlighted the antioxidant potential of boronic acids, suggesting that they can scavenge free radicals and reduce oxidative stress in biological systems .

Anticancer Activity

In a study examining the cytotoxic effects of boronic compounds on prostate cancer cells (PC-3), it was found that 5 µM solutions of certain boronic derivatives reduced cell viability significantly (to 33% for treated cells compared to healthy controls) . This indicates a promising avenue for developing anticancer agents based on boronic acid chemistry.

Antimicrobial Studies

A comparative study on the antimicrobial efficacy of various boronic acids revealed that compounds containing the ethoxycarbonyl group exhibited notable activity against a range of microorganisms. Inhibition zones measured between 7–13 mm were recorded, indicating effective antimicrobial properties .

Antioxidant Properties

The antioxidant capabilities of these compounds were evaluated using several assays, including DPPH and ABTS methods. Results showed that boronic compounds could match the activity levels of established antioxidants like α-Tocopherol and BHT, highlighting their potential as natural antioxidants .

Research Data Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(Ethoxycarbonyl)-2-methoxyphenylboronic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. A typical protocol involves palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides or triflates. For example, similar boronic acids (e.g., 2-methoxyphenylboronic acid) react with cyclohexenone derivatives under reflux in 1,2-dimethoxyethane/water with sodium carbonate as a base, yielding ~77% product after purification via flash column chromatography (gradient elution with n-pentane:ether) . Optimization may involve adjusting catalyst loading (0.5–5 mol%), solvent polarity, and reaction time.

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store the compound in airtight containers at 0–6°C in a dark, dry environment. Avoid prolonged exposure to moisture or oxidizing agents, as boronic acids are prone to protodeboronation. Safety data for analogous compounds (e.g., 3-(Methoxycarbonyl)phenylboronic acid) recommend using gloves, eye protection, and working in a well-ventilated fume hood due to skin/eye irritation risks .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy and ethoxycarbonyl groups).

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray diffraction (XRD) for crystallographic confirmation of ortho-substitution patterns, as seen in structurally related carboxyphenylboronic acids .

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxycarbonyl and methoxy groups influence cross-coupling reactivity?

- Methodological Answer : The electron-withdrawing ethoxycarbonyl group reduces electron density at the boron center, potentially slowing transmetallation in Suzuki reactions. However, the ortho-methoxy group may stabilize intermediates via hydrogen bonding. Computational studies (e.g., DFT calculations) can map electronic effects, while kinetic experiments under varying temperatures (25–80°C) and base strengths (Na₂CO₃ vs. CsF) can isolate steric vs. electronic contributions .

Q. What strategies resolve contradictions in catalytic efficiency when using this boronic acid in challenging coupling reactions (e.g., bulky substrates)?

- Methodological Answer : Contradictions often arise from competing protodeboronation or catalyst poisoning. Mitigation strategies include:

- Microwave-assisted synthesis to reduce reaction time and decomposition.

- Ligand screening (e.g., SPhos, XPhos) to enhance Pd catalyst stability.

- Additives like silver oxide (Ag₂O) to scavenge halides and suppress side reactions .

Q. How can computational modeling predict the compound’s hydrogen-bonding interactions in crystal engineering applications?

- Methodological Answer : Use software like Mercury or CrystalExplorer to analyze potential hydrogen-bond donors/acceptors (e.g., boronic acid -B(OH)₂ and methoxy oxygen). For example, ortho-alkoxy arylboronic acids form dimeric or polymeric networks via B–O–H···O interactions, which can be validated experimentally through XRD and IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.